5-Chloropyrimidine-4-carboxylic acid
Overview
Description
5-Chloropyrimidine-4-carboxylic acid is an organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including nucleotides and vitamins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine-4-carboxylic acid. One common method is the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst, which results in the substitution of a hydrogen atom with a chlorine atom at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group, while oxidizing agents like thionyl chloride (SOCl2) can convert it to an acyl chloride.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include alcohols, acyl chlorides, and other derivatives of the carboxylic acid group.
Scientific Research Applications
5-Chloropyrimidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, its derivatives may inhibit certain enzymes involved in inflammation or viral replication . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyrimidine-4-carboxylic acid
- 5-Bromopyrimidine-4-carboxylic acid
- 5-Fluoropyrimidine-4-carboxylic acid
Comparison
5-Chloropyrimidine-4-carboxylic acid is unique due to the presence of a chlorine atom at the 5-position, which influences its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and biological effects . The choice of halogen can significantly impact the compound’s properties, making this compound a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-chloropyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGQUUGCTSWSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601812 | |
Record name | 5-Chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-65-3 | |
Record name | 5-Chloro-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64224-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 2-amino-5-halopyrimidine-4-carboxylic acids?
A: A recent study describes a "facile synthetic approach" to these compounds. It involves using 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid as a starting material. Nucleophilic substitution of the methylsulfonyl group with various primary or secondary aliphatic amines leads to the desired 2-amino-5-halopyrimidine-4-carboxylic acids. This method provides a more streamlined synthesis compared to previous approaches.
Q2: What is the significance of the β-dialkylaminoethyl esters of substituted pyrimidine-4-carboxylic acids?
A: Research indicates that several β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been successfully synthesized and characterized. These esters, particularly their hydrochloride salts, and in certain cases, their methobromide and methiodide salts, exhibit potential pharmacological properties. Further investigations are necessary to fully understand their applications and implications.
Q3: How can 5-chloropyrimidine-4-carboxylic acid be modified for further chemical reactions?
A: One method involves converting this compound to its acid chloride derivative. This reactive intermediate allows for the introduction of various substituents at the carboxylic acid position. For example, researchers successfully synthesized 2-[5-chloro-2-(amino)-4-pyrimidinyl]-2-oxo-1-(2-pyridyl)ethyl cyanides in excellent yields using this approach.
Q4: Are there alternative leaving groups to chlorine in the 5-position of pyrimidine-4-carboxylic acid for nucleophilic substitution reactions?
A: Yes, research suggests that the methylsulfonyl group can act as a leaving group in the 5-position of the pyrimidine ring. Studies have investigated nucleophilic substitution reactions on 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives, highlighting the versatility of this scaffold for synthesizing a diverse range of substituted pyrimidines.
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